molecular formula C22H14ClNO5 B2724958 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate CAS No. 298216-10-1

4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate

Cat. No. B2724958
CAS RN: 298216-10-1
M. Wt: 407.81
InChI Key: JBRIHHBXRSZNKM-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate, commonly known as 4-CPP-3-NB, is a compound that has been used in scientific research for its biochemical and physiological effects. It has been studied for its potential applications in a variety of fields, including drug development, agriculture, and environmental studies.

Scientific Research Applications

Reactivity and Derivative Formation

  • Studies have shown that similar compounds can react with various dipolarophiles to produce a range of derivatives like isoxazolinines and isoxazoles. For instance, ω-Chloroisonitrosoacetophenone, a related compound, reacts with ethylenic and acetylenic dipolarophiles to form 3-benzoylisoxazolinines and -isoxazoles, respectively (Sasaki, Yoshioka, & Suzuki, 1971).

Synthesis of Precursors and Derivatives

  • This compound, due to its complex structure, can be a precursor in the synthesis of various derivatives. For example, in a study involving the synthesis of tryptophan precursors and useful indole derivatives, 2-(2-Nitrophenyl)-1,3-propanediol was converted to a related compound, 2-(2-nitrophenyl)propenal, showcasing the potential of these compounds in synthetic chemistry (Tanaka, Yasuo, & Torii, 1989).

Optical and Electronic Properties

  • The compound's derivatives have been studied for their optical properties. For example, derivatives like Phenyl 4-((5′′-hexyl-2,2′-bithienyl)methyl)aminobenzoate exhibit unique optical properties useful in materials science (Takagi, Nobuke, Nishikawa, & Yamakado, 2013).

Molecular Structure and Hyperpolarizability

  • Research into the molecular structure, hyperpolarizability, and electron distribution of related compounds provides insights into their potential applications in material science and electronics. For example, 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate has been analyzed for its hyperpolarizability and molecular electron distribution (Kumar et al., 2014).

Use in Heterocyclic Synthesis

  • This compound, due to its reactive nature, can be used as a building block in the synthesis of various heterocyclic scaffolds, an essential aspect of drug discovery and development (Křupková, Funk, Soural, & Hlaváč, 2013).

Photoreversible Inhibition Studies

  • Derivatives of similar compounds have been studied for their photoreversible inhibition properties, which have implications in biochemical and pharmaceutical research. For instance, phenyl esters of 2-benzoylbenzoates have been determined to be inhibitors of serine protease enzymes (Jones & Porter, 1999).

Mesomorphic Properties and Material Science

  • The compound's derivatives are explored for their mesomorphic properties, which is significant in the field of liquid crystal research and material science. For instance, the study of the substituent effect on mesomorphic properties of certain benzoyloxy benzoates shows the potential of these compounds in material science applications (Sugiura, Saklrai, Masuda, Takeda, Kusabayashi, & Takenaka, 1991).

properties

IUPAC Name

[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO5/c23-18-5-1-3-15(13-18)7-12-21(25)16-8-10-20(11-9-16)29-22(26)17-4-2-6-19(14-17)24(27)28/h1-14H/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRIHHBXRSZNKM-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.